molecular formula C7H6FNO3 B6206487 2-[(6-fluoropyridin-2-yl)oxy]acetic acid CAS No. 2353455-34-0

2-[(6-fluoropyridin-2-yl)oxy]acetic acid

Cat. No.: B6206487
CAS No.: 2353455-34-0
M. Wt: 171.1
InChI Key:
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Description

2-[(6-fluoropyridin-2-yl)oxy]acetic acid is a fluorinated organic compound with the molecular formula C7H6FNO3 This compound is characterized by the presence of a fluoropyridine ring attached to an acetic acid moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid typically involves the reaction of 6-fluoropyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the fluoropyridine acts as a nucleophile, displacing the chlorine atom from chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6-fluoropyridin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(6-fluoropyridin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-fluoropyridin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. Additionally, the presence of the fluoropyridine ring can influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-fluoropyridin-2-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

2353455-34-0

Molecular Formula

C7H6FNO3

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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